3-(3,5-Dichlorophenyl)aniline hydrochloride

Übersicht

Beschreibung

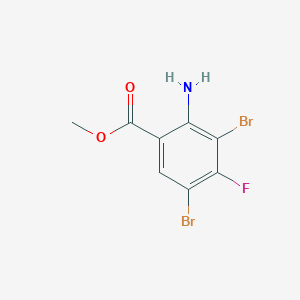

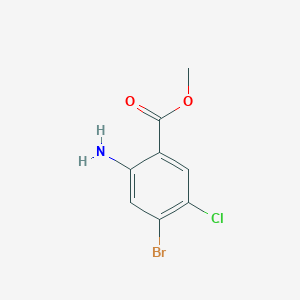

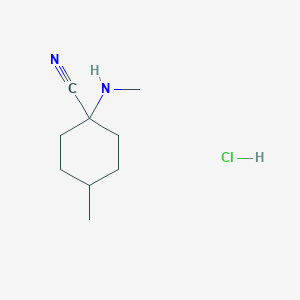

“3-(3,5-Dichlorophenyl)aniline hydrochloride” is a chemical compound with the CAS Number: 1355247-80-1 . It has a molecular weight of 274.58 and its IUPAC name is 3’,5’-dichloro [1,1’-biphenyl]-3-amine hydrochloride . It is used in scientific research due to its unique properties, making it suitable for various applications such as drug synthesis or organic chemistry studies.

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H9Cl2N.ClH/c13-10-4-9 (5-11 (14)7-10)8-2-1-3-12 (15)6-8;/h1-7H,15H2;1H . This indicates that the compound consists of a biphenyl structure with chlorine atoms at the 3 and 5 positions of one phenyl ring, and an amine group at the 3 position of the other phenyl ring .Physical and Chemical Properties Analysis

The compound has a molecular weight of 274.58 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Enzyme Induction and Drug Metabolism Studies Studies on the sulfur-containing metabolites of chlorinated benzenes, such as 3,5-dichlorophenyl methyl sulfide and its oxidized compounds, have shown an increase in the activity of aniline hydroxylase and aminopyrine N-demethylase in rat liver microsomes. These findings indicate that these compounds, including potentially 3-(3,5-Dichlorophenyl)aniline hydrochloride, can influence drug metabolism by modulating the activity of liver enzymes responsible for drug processing, highlighting their relevance in pharmacology and toxicology research (Kimura et al., 1983).

Synthetic Applications in Drug Development The synthesis of [13C6]-3,5-dichloroaniline demonstrates its utility in creating internal standards for drug metabolism and pharmacokinetics studies. This application is crucial for the development of new drugs and understanding their behavior in biological systems, offering a method to trace and analyze the metabolic pathways of pharmacologically active compounds (Latli et al., 2008).

Photocatalytic Degradation Research Research on titanium dioxide-catalyzed degradation of anilides, including compounds structurally related to this compound, provides insights into environmental detoxification processes. These studies are essential for developing methods to remove hazardous substances from water, contributing to environmental protection and sustainability efforts (Sturini et al., 1997).

Antimicrobial and Antiviral Research Aniline-containing hydroxamic acids have been explored for their potential in treating infections caused by Helicobacter pylori, indicating that derivatives of this compound could be relevant for developing new antimicrobial agents. This research is particularly important for addressing antibiotic resistance and finding new treatments for bacterial infections (Liu et al., 2018).

Environmental Bioremediation Studies on the biotransformation of chloroanilines in methanogenic aquifers demonstrate the potential of microorganisms to degrade chloroaniline-based pollutants, including this compound. This research is vital for developing bioremediation strategies to clean up contaminated water sources, highlighting the intersection of environmental science and microbiology (Kuhn & Suflita, 1989).

Eigenschaften

IUPAC Name |

3-(3,5-dichlorophenyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N.ClH/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8;/h1-7H,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZPFCOAVHBRNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine](/img/structure/B1431498.png)

![2-(p-Tolyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1431499.png)

![5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester dihydrochloride](/img/structure/B1431500.png)

![Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B1431501.png)

![Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1431505.png)

![6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1431509.png)